An In-Depth Technical Guide to 1-(4-Acetylpiperidino)ethan-1-one: Chemical Properties and Structure
An In-Depth Technical Guide to 1-(4-Acetylpiperidino)ethan-1-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(4-Acetylpiperidino)ethan-1-one, also known as 1,4-diacetylpiperidine. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed chemical data, though specific experimental protocols and biological activity data for this compound remain limited in publicly accessible literature.
Chemical Identity and Structure
1-(4-Acetylpiperidino)ethan-1-one is a disubstituted piperidine derivative with the chemical formula C₉H₁₅NO₂. Its structure features a piperidine ring N-acetylated and also bearing an acetyl group at the C4 position.
IUPAC Name: 1-(1-acetylpiperidin-4-yl)ethanone CAS Number: 162368-01-6 SMILES: CC(=O)C1CCN(CC1)C(C)=O
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Acetylpiperidino)ethan-1-one is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₂ | N/A |
| Molecular Weight | 169.22 g/mol | N/A |
| Boiling Point (Predicted) | 308.9 ± 35.0 °C | N/A |
| Density (Predicted) | 1.057 ± 0.06 g/cm³ | N/A |
| Flash Point (Predicted) | 137.7 °C | N/A |
Experimental Protocols
General synthetic strategies for piperidine derivatives often involve multi-component reactions or the functionalization of a pre-existing piperidine ring. Acetylation of the nitrogen and carbon atoms could potentially be achieved using acetylating agents such as acetic anhydride or acetyl chloride under appropriate reaction conditions.
For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be essential.
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¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
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Mass Spectrometry would be employed to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been directly attributed to 1-(4-Acetylpiperidino)ethan-1-one in the available literature, the piperidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] Piperidine derivatives have been shown to interact with a wide range of biological targets and modulate various signaling pathways.
Some piperidine-containing compounds have been reported to influence key cellular signaling pathways, including:
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NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses, and some piperidine derivatives have been shown to modulate its activity.
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PI3K/Akt Signaling Pathway: This is a critical pathway involved in cell growth, proliferation, and survival. Certain piperidine compounds have demonstrated the ability to inhibit this pathway, suggesting potential anticancer applications.[3]
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STAT3 Signaling Pathway: The STAT3 pathway is involved in cell growth and apoptosis, and its dysregulation is linked to cancer. Some piperidine-based molecules have been found to inhibit STAT3 signaling.
Given the prevalence of the piperidine moiety in pharmacologically active agents, it is plausible that 1-(4-Acetylpiperidino)ethan-1-one could exhibit biological activity. However, dedicated in-vitro and in-vivo studies are required to elucidate its specific pharmacological profile and mechanism of action.
Visualizations
To illustrate the potential logical flow of a drug discovery process involving a piperidine derivative, the following diagram is provided.
Caption: A generalized workflow for a drug discovery campaign.
The following diagram illustrates a simplified representation of a generic signaling pathway that could potentially be modulated by a piperidine-based compound.
Caption: A hypothetical signaling cascade with a potential point of inhibition.
Conclusion
1-(4-Acetylpiperidino)ethan-1-one is a chemical entity with a well-defined structure. While its physicochemical properties can be predicted, detailed experimental data and, crucially, information regarding its biological activity and mechanism of action are currently lacking in the public domain. The established pharmacological importance of the piperidine scaffold suggests that this compound could be a candidate for biological screening. Further research is necessary to synthesize, characterize, and evaluate the biological effects of 1-(4-Acetylpiperidino)ethan-1-one to determine its potential as a lead compound in drug discovery.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
